Sugammadex Sodium, known commercially as Bridion, is a modified gamma cyclodextrin specifically designed to reverse the effects of aminosteroidal neuromuscular blocking agents (NMBAs), particularly rocuronium and vecuronium. [, ] It is classified as a selective relaxant binding agent. [, ] Sugammadex Sodium plays a crucial role in scientific research by providing a valuable tool for studying neuromuscular transmission and developing novel muscle relaxants and reversal agents.
Sugammadex Sodium is a modified gamma cyclodextrin, meaning it possesses a cyclic structure composed of glucose units. [] It forms a cage-like structure capable of encapsulating specific molecules, such as rocuronium and vecuronium. [, ] The molecular structure of Sugammadex Sodium facilitates its selective binding and rapid reversal of these NMBAs.
The primary chemical reaction associated with Sugammadex Sodium is its encapsulation of aminosteroidal NMBAs like rocuronium and vecuronium. [, ] This encapsulation process effectively removes the NMBAs from their target receptors, leading to rapid reversal of neuromuscular blockade. Further research is needed to elucidate the specific chemical interactions and kinetics involved in this process.
Sugammadex Sodium acts by encapsulating rocuronium and vecuronium molecules, forming a stable complex. [, ] This encapsulation prevents these NMBAs from binding to nicotinic acetylcholine receptors at the neuromuscular junction. [] By sequestering the NMBAs, Sugammadex Sodium rapidly reverses neuromuscular blockade, facilitating a quicker recovery of muscle function. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7